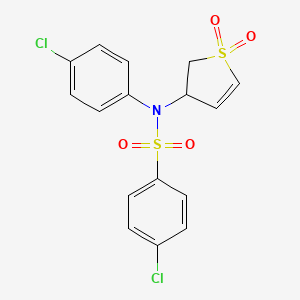

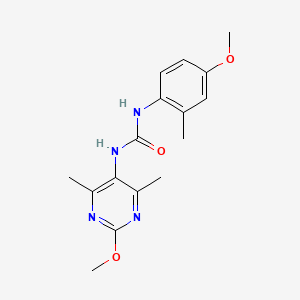

![molecular formula C11H15NO2 B2858209 2-[(2-Hydroxycyclopentyl)amino]phenol CAS No. 2097900-58-6](/img/structure/B2858209.png)

2-[(2-Hydroxycyclopentyl)amino]phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis of Schiff Bases

Schiff bases of 2-[(2-Hydroxycyclopentyl)amino]phenol were synthesized from 2-aminophenol and screened for the detection of some biologically important metal ions . Schiff bases are versatile compounds with a wide range of applications in various fields, including analytical chemistry, medicinal chemistry, and materials science .

Chemo-sensor Applications

The synthesized Schiff bases were used as chemo-sensors for the detection of biologically important metal ions . The binding interactions of the probes with Cu 2+, Zn 2+, and Ni 2+ resulted in redshifts in the absorption maxima . This property makes them useful in the development of sensors for detecting changes in physicochemical properties .

Electrochemical Studies

Electrochemical studies of the ligands revealed the sensing properties of the probes . The electrochemical behavior of both probes with Cu 2+, Zn 2+, Ni 2+, Cr 3+ resembled voltammograms with one or two quasi-reversible redox processes, indicating complex formation between the probes and metal ions .

Antioxidant Activity

Schiff bases synthesized from 2-aminophenol showed potent antioxidant activity . Antioxidants are crucial in protecting the human body from the harmful effects of reactive oxygen species (ROS), which can lead to various diseases .

Antibacterial Activity

The synthesized Schiff bases also showed good potential against all gram-positive bacteria and moderate activity against gram-negative bacteria . This makes them useful in the development of new antimicrobial agents .

Lipoxygenase Inhibitory Potentials

The Schiff bases were evaluated for their lipoxygenase inhibitory potentials . Lipoxygenases are enzymes that play a key role in the metabolism of polyunsaturated fatty acids, and their inhibitors are of interest in the treatment of diseases such as asthma, inflammation, and cancer .

Urease Inhibitory Potentials

Although the products showed non-significant inhibitory potential against urease enzyme , further research could lead to the development of effective urease inhibitors. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, and its inhibitors are used in the treatment of various infections .

Zukünftige Richtungen

Phenolic compounds are gaining increasing attention due to their beneficial physiological effects. They have been reported to exhibit antioxidant, anticancer, antidiabetic, anti-inflammatory, or neuroprotective effects . The development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis will continue .

Eigenschaften

IUPAC Name |

2-[(2-hydroxycyclopentyl)amino]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-10-6-2-1-4-8(10)12-9-5-3-7-11(9)14/h1-2,4,6,9,11-14H,3,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKJGPXHDZLKNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)NC2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Hydroxycyclopentyl)amino]phenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

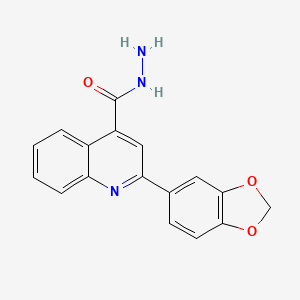

![N-(2,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2858127.png)

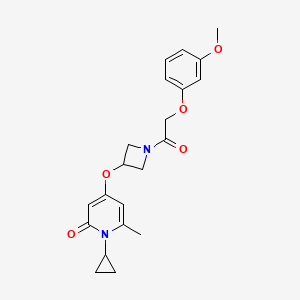

![5-Azaspiro[2.3]hexane-1-carbonitrile hcl](/img/structure/B2858132.png)

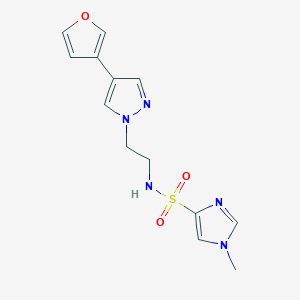

![3,3-Dimethyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2858133.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2858134.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2858136.png)

![N-[(4-bromophenyl)sulfonyl]carbamic acid methyl ester](/img/structure/B2858139.png)

![4-[(2-hydroxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2858142.png)

![4-fluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2858144.png)

![1-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2858145.png)